

An In-depth Technical Guide to 4-(aminomethyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(aminomethyl)-N,N-dimethylbenzamide

Cat. No.: B179868

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This technical guide offers a comprehensive overview of **4-(aminomethyl)-N,N-dimethylbenzamide**, a molecule of significant interest to researchers, scientists, and professionals in drug development. Designed with full editorial control, this document moves beyond a standard data sheet to provide a deep, logical, and scientifically-grounded narrative. It emphasizes the causality behind experimental choices and protocols, ensuring both technical accuracy and field-proven insights.

Core Chemical Identity and Significance

4-(aminomethyl)-N,N-dimethylbenzamide is a para-substituted aromatic compound featuring a primary aminomethyl group and a tertiary benzamide. This unique arrangement of functional groups—a basic primary amine capable of forming critical ionic bonds and a polar, hydrogen-bond accepting amide—makes it a versatile scaffold in medicinal chemistry. Its structural backbone is a key feature in molecules designed to interact with specific biological targets, most notably in the field of antiviral drug discovery.

Key Identifiers:

Identifier	Value	Source
IUPAC Name	4-(aminomethyl)-N,N-dimethylbenzamide	
CAS Number	88929-45-3	
Molecular Formula	C10H14N2O	
Canonical SMILES	<chem>CN(C)C(=O)C1=CC=C(C=C1)CN</chem>	
Molecular Weight	178.23 g/mol	
Hydrochloride CAS	104566-35-0	

Physicochemical Properties: A Foundation for Application

The physicochemical properties of a molecule are paramount as they dictate its behavior in both chemical reactions and biological systems. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME), which are cornerstone considerations in the drug development pipeline.

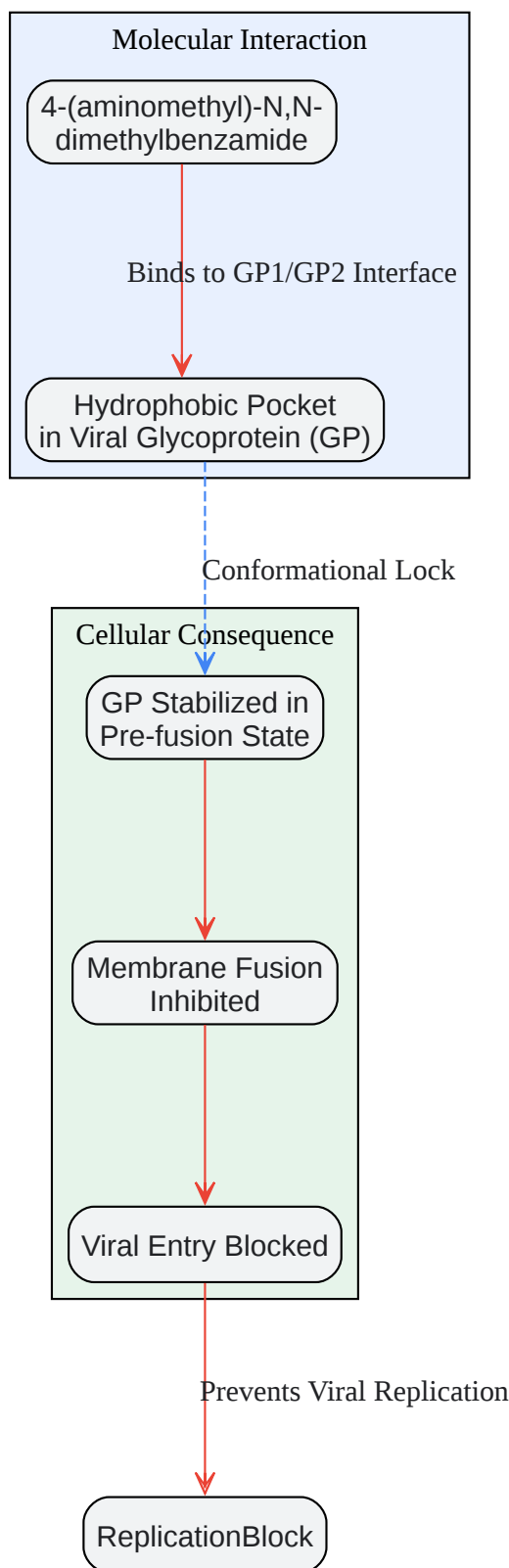
Property	Value	Rationale & Implications
Appearance	White to off-white solid	Indicates a compound that is likely stable at room temperature.
Melting Point	105-109 °C	This defined melting range suggests a good degree of purity.
Boiling Point	339.7±22.0 °C (Predicted)	The high predicted boiling point is typical for a molecule with polar functional groups and moderate molecular weight.
Water Solubility	Soluble	The presence of the primary amine and amide groups allows for hydrogen bonding with water, conferring solubility. The hydrochloride salt is expected to be even more soluble.
pKa (Predicted)	9.53±0.10	This value pertains to the primary aminomethyl group. At physiological pH (~7.4), this group will be predominantly protonated (cationic), which is a key feature for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
LogP (Predicted)	1.12	This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable trait for achieving good oral bioavailability,

allowing the molecule to partition through both aqueous and lipid environments.

Synthesis and Purification: A Validated Workflow

A reliable and scalable synthesis is fundamental for the consistent production of high-purity material for research and development. The most direct and common route to **4-(aminomethyl)-N,N-dimethylbenzamide** is through the chemical reduction of the corresponding nitrile, 4-cyano-N,N-dimethylbenzamide.

Logical Workflow for Synthesis



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com